molecular formula C22H24BrNO5 B2827814 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896592-46-4

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2827814
CAS No.: 896592-46-4
M. Wt: 462.34
InChI Key: SVOMENJQLNHGMR-MOSHPQCFSA-N
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Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a bromobenzylidene moiety, a bis(2-methoxyethyl)amino group, and a hydroxy group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

    Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with bis(2-methoxyethyl)amine.

    Final Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, potentially leading to further functionalization.

    Reduction: The bromobenzylidene moiety can be reduced to a benzyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Employed in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Sensors: Incorporated into sensors for detecting various chemical species.

Mechanism of Action

The mechanism by which (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromobenzylidene group in (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one imparts unique reactivity and potential biological activity compared to its analogs with different halogen substituents. This can influence its interactions with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMENJQLNHGMR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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